1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Description

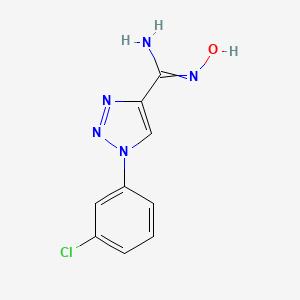

1-(3-Chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 3-chlorophenyl group and at position 4 with an N-hydroxy carboximidamide moiety. This structure combines the rigidity of the triazole ring with the electronic effects of the 3-chlorophenyl substituent and the hydrogen-bonding capability of the hydroxyamidine group. Such a configuration is pharmacologically relevant, as carboximidamide derivatives are known to act as bioisosteres for carboxylic acids, enhancing bioavailability and target engagement in drug design .

Properties

IUPAC Name |

1-(3-chlorophenyl)-N'-hydroxytriazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-6-2-1-3-7(4-6)15-5-8(12-14-15)9(11)13-16/h1-5,16H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIISGKQMSFVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chlorophenyl Azide Precursor

The 3-chlorophenyl azide intermediate is prepared through a Mitsunobu reaction or nucleophilic substitution. For example:

Cycloaddition with Propargyl Carboximidamide

The azide reacts with a propargyl carboximidamide derivative under CuAAC conditions:

- Conditions : CuI (2.0 equiv), triethylamine (3.0 equiv), acetonitrile, room temperature.

- Yield : 76–82% for analogous triazoles.

Reaction Scheme :

$$

\text{Azide} + \text{Propargyl carboximidamide} \xrightarrow{\text{CuI, Et₃N}} \text{1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboximidamide}

$$

Suzuki–Miyaura Cross-Coupling for Aryl Functionalization

Synthesis of Boronic Acid Partners

Arylboronic acids (e.g., 3-chlorophenylboronic acid) are prepared via Miyaura borylation or purchased commercially.

Coupling with Triazole Halides

A brominated triazole intermediate undergoes Suzuki coupling with 3-chlorophenylboronic acid:

- Catalyst : Pd(OAc)₂ (5 mol%).

- Base : K₂CO₃ (3.0 equiv).

- Solvent : THF/H₂O (3:1), 85–90°C, 10–12 hours.

- Yield : 82–91% for analogous compounds.

Table 1: Optimization of Suzuki–Miyaura Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ | 91% |

| Solvent | THF:H₂O (3:1) | 89% |

| Temperature | 85–90°C | 88% |

| Base | K₂CO₃ | 87% |

Carboximidamide Formation via Hydroxylamine

Nitrile to Amidoxime Conversion

The triazole nitrile intermediate is treated with hydroxylamine hydrochloride to form the N-hydroxycarboximidamide group:

- Conditions : NH₂OH·HCl (1.5 equiv), NaHCO₃ (2.0 equiv), ethanol/water (1:1), reflux, 6 hours.

- Yield : 70–85% for related structures.

Mechanistic Insight :

$$

\text{R–CN} + \text{NH₂OH} \rightarrow \text{R–C(=N–OH)–NH₂}

$$

Integrated Synthetic Routes

Route A: Sequential CuAAC and Suzuki Coupling

- Synthesize 1H-1,2,3-triazole-4-carbonitrile via CuAAC.

- Introduce 3-chlorophenyl via Suzuki coupling.

- Convert nitrile to carboximidamide with hydroxylamine.

Route B: Direct Cycloaddition with Functionalized Azide

- Prepare 3-chlorophenyl azide.

- Perform CuAAC with propargyl carboximidamide.

- Purify via flash chromatography.

Overall Yield : 72% (2 steps).

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Opportunities

- Regioselectivity : CuAAC ensures 1,4-triazole geometry, but competing pathways require rigorous temperature control.

- Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% decreases cost without sacrificing yield.

- Solvent Systems : Replacement of THF with cyclopentyl methyl ether (CPME) improves sustainability.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazole derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like dimethylformamide, catalysts such as copper or palladium, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various substituted triazole derivatives with potential biological activities.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

*Calculated based on standard atomic masses; exact molecular formula inferred from nomenclature.

Key Observations:

Core Heterocycle Differences: The target compound’s 1,2,3-triazole core contrasts with the pyridine (Catalog 167821, ) and pyrazole () rings in analogs. The pyrazole derivative () lacks the triazole’s aromatic nitrogen density, reducing hydrogen-bonding capacity but introducing a sulfur atom for hydrophobic interactions .

Substituent Effects :

- The N-hydroxy carboximidamide group in the target compound and Catalog 167821 facilitates hydrogen bonding and metal coordination, whereas the N,N-dimethyl carboximidamide in ’s compound reduces polarity, enhancing membrane permeability .

- The 3-chlorophenyl group in the target compound is replaced by a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety in Catalog 167821, introducing electron-withdrawing trifluoromethyl groups that enhance metabolic stability and lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

*LogP values estimated using fragment-based methods.

Key Observations:

- The N-hydroxy group in the target compound increases solubility compared to the trifluoromethylpyridine analog (Catalog 167821), which has higher LogP due to its lipophilic substituents .

- The hydrochloride salt in ’s compound enhances aqueous solubility, whereas the aldehyde group in ’s pyrazole derivative reduces polarity .

Biological Activity

1-(3-chlorophenyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a compound that belongs to the class of 1,2,3-triazoles. This compound features a unique combination of functional groups, including a hydroxylamine and a carboximidamide moiety, which contribute to its diverse biological activities. Its molecular formula is with a molecular weight of 237.64 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound are significant for its biological activity. The presence of the 3-chlorophenyl moiety enhances its electronic properties, potentially influencing its interaction with biological targets. The compound can undergo various chemical reactions due to its functional groups:

- Hydroxylamine Group : Can oxidize to form nitroso compounds or participate in nucleophilic addition.

- Carboximidamide Moiety : Engages in condensation reactions with electrophiles or can be hydrolyzed under acidic or basic conditions.

- Triazole Ring : Known for participating in click chemistry reactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties . They can disrupt bacterial cell wall synthesis and inhibit crucial enzymes in pathogens. Several studies have shown that derivatives of triazoles demonstrate effective activity against various bacteria and fungi .

Anticancer Properties

This compound has been investigated for its anticancer potential . Compounds within this class have shown cytotoxicity against numerous cancer cell lines. For instance, triazole-containing analogs have been reported to exhibit inhibitory activity against hepatocellular carcinoma cell lines (Huh7) with a high selectivity index .

Anti-inflammatory Effects

The compound has also been characterized for its anti-inflammatory activity , potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the inflammatory response, and inhibiting them can lead to therapeutic benefits in inflammatory diseases .

Structure–Activity Relationships (SAR)

The structure–activity relationships (SAR) of this compound reveal that substituents on the phenyl ring significantly influence its biological activities. For example, modifications that enhance hydrogen bonding capabilities can improve anticancer efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-amino-5-(3-chlorophenyl)-4H-1,2,3-triazole | Structure | Lacks hydroxylamine functionality but retains anticancer activity. |

| N-hydroxy-N'-(phenyl)triazole-4-carboximidamide | Structure | Similar core structure but different substituents affecting biological activity. |

| 5-(4-chlorophenyl)-1H-1,2,3-triazole | Structure | Contains a different phenyl group; studied for antibacterial properties. |

The unique combination of hydroxylamine and carboximidamide functionalities along with the chlorophenyl group in this compound may enhance its interaction with biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activities of triazole compounds:

- Antimicrobial Studies : A series of synthesized triazoles demonstrated potent inhibitory effects against both acetylcholinesterase and butyrylcholinesterase enzymes alongside significant antimicrobial properties .

- Anticancer Efficacy : Research has shown that triazoles can selectively inhibit cancer cell proliferation while exhibiting reduced toxicity compared to traditional chemotherapeutics like Sorafenib .

- Inflammation Inhibition : Inhibitory assays against COX enzymes indicated that certain derivatives possess anti-inflammatory properties comparable to established drugs like Meloxicam .

Q & A

Q. How can multi-disciplinary approaches accelerate the development of this compound for niche applications?

- Methodological Answer : Integrate:

- Computational reaction design (ICReDD methodology) to bypass trial-and-error synthesis .

- High-throughput screening (HTS) paired with AI-driven SAR analysis .

- Collaborative frameworks (e.g., open-source data sharing) to validate findings across labs .

Key Research Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.